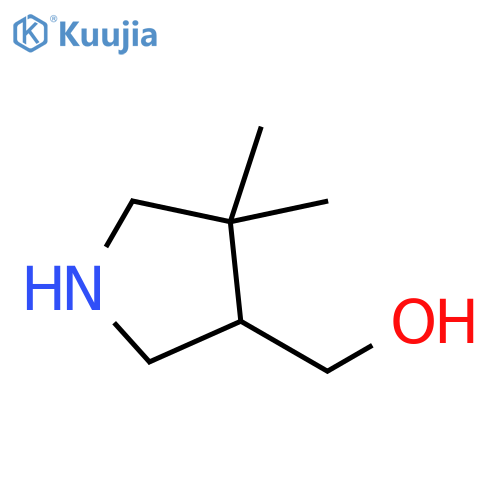

Cas no 1784059-76-2 ((4,4-dimethylpyrrolidin-3-yl)methanol)

(4,4-dimethylpyrrolidin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinemethanol, 4,4-dimethyl-

- (4,4-dimethylpyrrolidin-3-yl)methanol

- 4,4-Dimethylpyrrolidine-3-methanol

- 1784059-76-2

- AKOS023835147

- EN300-1219809

- E86639

- MFCD28649393

- SCHEMBL15731754

- SY283645

- F1908-1438

-

- MDL: MFCD28649393

- インチ: 1S/C7H15NO/c1-7(2)5-8-3-6(7)4-9/h6,8-9H,3-5H2,1-2H3

- InChIKey: RNLYNQCOUUKVGM-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)(C)C(CO)C1

計算された属性

- せいみつぶんしりょう: 129.115364102g/mol

- どういたいしつりょう: 129.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- 密度みつど: 0.911±0.06 g/cm3(Predicted)

- ふってん: 189.2±13.0 °C(Predicted)

- 酸性度係数(pKa): 14.93±0.10(Predicted)

(4,4-dimethylpyrrolidin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D257501-100mg |

(4,4-dimethylpyrrolidin-3-yl)methanol |

1784059-76-2 | 100mg |

$ 135.00 | 2022-06-05 | ||

| TRC | D257501-1g |

(4,4-dimethylpyrrolidin-3-yl)methanol |

1784059-76-2 | 1g |

$ 815.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1191905-1g |

4,4-Dimethylpyrrolidine-3-methanol |

1784059-76-2 | 95% | 1g |

$990 | 2024-07-19 | |

| Enamine | EN300-1219809-0.25g |

(4,4-dimethylpyrrolidin-3-yl)methanol |

1784059-76-2 | 0.25g |

$683.0 | 2023-07-09 | ||

| Life Chemicals | F1908-1438-1g |

(4,4-dimethylpyrrolidin-3-yl)methanol |

1784059-76-2 | 95%+ | 1g |

$715.0 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1191905-0.25g |

4,4-Dimethylpyrrolidine-3-methanol |

1784059-76-2 | 95% | 0.25g |

$605 | 2024-07-19 | |

| Enamine | EN300-1219809-1000mg |

(4,4-dimethylpyrrolidin-3-yl)methanol |

1784059-76-2 | 1000mg |

$743.0 | 2023-10-02 | ||

| eNovation Chemicals LLC | Y1191905-1g |

4,4-Dimethylpyrrolidine-3-methanol |

1784059-76-2 | 95% | 1g |

$990 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1191905-0.1g |

4,4-Dimethylpyrrolidine-3-methanol |

1784059-76-2 | 95% | 0.1g |

$375 | 2025-02-19 | |

| Enamine | EN300-1219809-0.1g |

(4,4-dimethylpyrrolidin-3-yl)methanol |

1784059-76-2 | 0.1g |

$653.0 | 2023-07-09 |

(4,4-dimethylpyrrolidin-3-yl)methanol 関連文献

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

(4,4-dimethylpyrrolidin-3-yl)methanolに関する追加情報

Introduction to (4,4-dimethylpyrrolidin-3-yl)methanol (CAS No. 1784059-76-2)

(4,4-dimethylpyrrolidin-3-yl)methanol, identified by its CAS number 1784059-76-2, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the pyrrolidine class, characterized by a six-membered ring containing nitrogen and two carbon atoms. The presence of two methyl groups at the 4-position and a hydroxymethyl group at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of (4,4-dimethylpyrrolidin-3-yl)methanol contributes to its versatility in various applications. The pyrrolidine core is a common motif in biologically active molecules, often found in natural products and pharmaceuticals. The hydroxymethyl group provides a site for further functionalization, enabling the synthesis of more complex derivatives. This flexibility has made it a subject of interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

In recent years, there has been growing interest in the pharmacological potential of pyrrolidine derivatives. Research has demonstrated that modifications to the pyrrolidine ring can significantly influence the biological activity of compounds. For instance, studies have shown that certain pyrrolidine-based molecules exhibitantimicrobial,antiviral, andanticancer properties. The compound (4,4-dimethylpyrrolidin-3-yl)methanol is being explored as a precursor for synthesizing new drugs targeting various diseases.

The synthesis of (4,4-dimethylpyrrolidin-3-yl)methanol involves multi-step organic reactions, often starting from readily available pyrrolidine derivatives. One common approach involves the alkylation of pyrrolidine with dimethylating agents followed by hydroxylation to introduce the hydroxymethyl group. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have been employed to improve yield and purity. These methods are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The chemical properties of (4,4-dimethylpyrrolidin-3-yl)methanol include its solubility in organic solvents and its reactivity with various functional groups. Its stability under different conditions makes it suitable for long-term storage and transport, which is essential for industrial and research purposes. Additionally, its low toxicity profile suggests potential applications in drug formulations where safety is a primary concern.

In the realm of drug discovery, (4,4-dimethylpyrrolidin-3-yl)methanol has been utilized as a building block for more complex molecules. Researchers have leveraged its structural features to design ligands for enzyme inhibition and receptor binding. For example, derivatives of this compound have shown promise in targeting enzymes involved in metabolic pathways relevant toneurodegenerative diseases. The ability to fine-tune its structure allows chemists to optimize potency and selectivity, making it an invaluable tool in medicinal chemistry.

The role of computational chemistry has become increasingly prominent in the study of (4,4-dimethylpyrrolidin-3-yl)methanol. Molecular modeling techniques help predict how this compound interacts with biological targets at the atomic level. These simulations provide insights into binding affinities and mechanisms of action, guiding experimental design and accelerating drug development processes. By integrating experimental data with computational methods, researchers can more efficiently explore the

In conclusion, (4,4-dimethylpyrrolidin-3-yl)methanol (CAS No. 1784059-76-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable intermediate for synthesizing biologically active molecules. Ongoing studies continue to uncover new applications for this compound, reinforcing its importance in the development of innovative therapies for various diseases.

1784059-76-2 ((4,4-dimethylpyrrolidin-3-yl)methanol) 関連製品

- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)

- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)

- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)

- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)

- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)

- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)

- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)

- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)